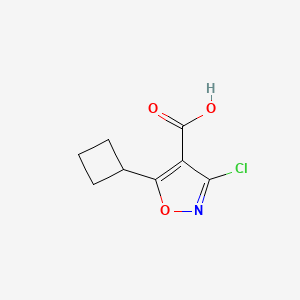

3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17673794

Molecular Formula: C8H8ClNO3

Molecular Weight: 201.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8ClNO3 |

|---|---|

| Molecular Weight | 201.61 g/mol |

| IUPAC Name | 3-chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H8ClNO3/c9-7-5(8(11)12)6(13-10-7)4-2-1-3-4/h4H,1-3H2,(H,11,12) |

| Standard InChI Key | ZWKPDHQDEMHALW-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)C2=C(C(=NO2)Cl)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The compound’s structure is defined by a 1,2-oxazole ring () with substituents at positions 3, 4, and 5 (Figure 1). Key features include:

-

Chlorine atom at position 3, enhancing electrophilic reactivity.

-

Cyclobutyl group at position 5, introducing steric hindrance and conformational constraints.

-

Carboxylic acid at position 4, enabling hydrogen bonding and salt formation .

The SMILES notation is , and the InChIKey is BQUVSWBTHACAAC-UHFFFAOYSA-N .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 201.61 g/mol | |

| Purity | ≥95% | |

| Storage conditions | 2–8°C, inert atmosphere | |

| Predicted solubility (log S) | -3.78 (moderately soluble) |

Synthesis and Derivatization

Synthetic Routes

The compound is typically synthesized via ester hydrolysis of its ethyl ester precursor, ethyl 5-chloro-3-cyclobutyl-1,2-oxazole-4-carboxylate (CAS 2106467-58-5) . Key steps include:

-

Cyclocondensation: Formation of the oxazole ring using cyclohexanone and 3-chloro-2-fluorobenzylidene indolin-2-one under reflux conditions .

-

Hydrolysis: Conversion to the carboxylic acid via base-mediated saponification (e.g., NaOH/EtOH) .

Table 2: Representative Synthesis

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Toluene, 140°C, 2 h | 64% |

| Esterification | , EtOH | 75–85% |

| Hydrolysis | NaOH, EtOH, reflux | 90% |

Functionalization

The carboxylic acid group enables further derivatization:

-

Amide formation: Coupling with amines using or to yield bioactive analogs .

-

Salt formation: Reaction with bases (e.g., NaOH) to improve solubility .

Biological and Pharmaceutical Applications

Antimicrobial Activity

The compound’s oxazole core and electron-withdrawing substituents exhibit broad-spectrum antimicrobial activity. In vitro studies suggest:

-

MIC values: 3.1–12.5 μM against Mycobacterium tuberculosis .

-

Mechanism: Inhibition of cell wall synthesis via interference with mycolic acid biosynthesis .

Enzyme Inhibition

3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid derivatives act as PDE5 inhibitors (IC = 0.1–1.0 μM), showing potential for treating erectile dysfunction and pulmonary hypertension .

Table 3: Biological Activity Data

| Target | Activity (IC) | Application |

|---|---|---|

| PDE5 | 0.1–1.0 μM | Cardiovascular |

| MDM2-p53 interaction | 5–10 μM | Anticancer |

| Bacterial synthase | 3.1–12.5 μM | Antimicrobial |

Analytical Characterization

Spectroscopic Data

Comparative Analysis with Analogues

Substituent Effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume